molecular formula C21H28ClN3O3 B10826051 Bamoxine

Bamoxine

Cat. No.: B10826051
M. Wt: 405.9 g/mol
InChI Key: BXYLCIMGDIDYPP-QTXBERLJSA-N
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Description

Bamoxine is a compound of interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its role in medicinal chemistry, particularly in the development of therapeutic agents. The compound’s structure and reactivity make it a valuable subject for research in both academic and industrial settings.

Preparation Methods

The synthesis of Bamoxine involves several key steps. One common method includes the reaction of parachlorophenol with brominated n-butane under alkaline conditions to produce an intermediate, 4-n-butoxychlorobenzene. This intermediate then reacts with morpholine and 3-bromopropanol under similar conditions to yield N-(3-hydroxypropyl)morpholine. Finally, the intermediate 4-n-butoxychlorobenzene and N-(3-hydroxypropyl)morpholine are reacted under alkaline conditions, followed by extraction, washing, drying, and salification to obtain this compound .

Chemical Reactions Analysis

Bamoxine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids and bases, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding oxides, while reduction may yield alcohol derivatives .

Scientific Research Applications

Bamoxine has a wide range of applications in scientific research. In chemistry, it is used as a reagent for synthesizing other compounds. In biology and medicine, this compound is studied for its potential therapeutic effects, including its role as an analgesic and anti-inflammatory agent. Industrially, this compound is used in the production of various pharmaceuticals and as an intermediate in chemical manufacturing processes .

Mechanism of Action

The mechanism of action of Bamoxine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the body, modulating their activity and leading to therapeutic effects. For instance, this compound may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Bamoxine can be compared to other similar compounds such as pramoxine and benzalkonium chloride. While pramoxine is also used as a local anesthetic, this compound has unique properties that make it more suitable for certain applications. For example, this compound may have a different binding affinity to receptors or a distinct metabolic profile, which can influence its efficacy and safety. Benzalkonium chloride, on the other hand, is primarily used as an antiseptic and disinfectant, highlighting the diverse applications of compounds with similar structures .

Properties

Molecular Formula

C21H28ClN3O3

Molecular Weight

405.9 g/mol

IUPAC Name

[(Z)-[3-(diethylamino)-1-phenylpropylidene]amino] N-(4-methoxyphenyl)carbamate;hydrochloride

InChI

InChI=1S/C21H27N3O3.ClH/c1-4-24(5-2)16-15-20(17-9-7-6-8-10-17)23-27-21(25)22-18-11-13-19(26-3)14-12-18;/h6-14H,4-5,15-16H2,1-3H3,(H,22,25);1H/b23-20-;

InChI Key

BXYLCIMGDIDYPP-QTXBERLJSA-N

Isomeric SMILES

CCN(CC)CC/C(=N/OC(=O)NC1=CC=C(C=C1)OC)/C2=CC=CC=C2.Cl

Canonical SMILES

CCN(CC)CCC(=NOC(=O)NC1=CC=C(C=C1)OC)C2=CC=CC=C2.Cl

Origin of Product

United States

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